2-(3-Methoxyphenoxy)-N-methylethanamine
Overview
Description
2-(3-Methoxyphenoxy)-N-methylethanamine is an organic compound that features a methoxyphenyl group attached to an ethanamine backbone
Mechanism of Action
Target of Action
The primary target of 2-(3-Methoxyphenoxy)-N-methylethanamine is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair, but targeting it is difficult because of its role in healthy cells . By selectively targeting caPCNA, it may be possible to kill cancer cells without affecting healthy tissues .
Mode of Action
The compound interacts with its target, caPCNA, inhibiting the growth and inducing cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It has no effect on several normal, nonmalignant cell types .
Biochemical Pathways
The compound affects the DNA replication and repair pathways, which are fundamental to the proliferation and survival of cancer cells . It targets a specific antigen site of caPCNA located within the interdomain connecting loop of PCNA .
Pharmacokinetics
It’s worth noting that the compound’s solubility and other adme properties can significantly impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action is the inhibition of growth and induction of cell cycle arrest and apoptotic cell death in cancer cells . This selective action against cancer cells, without affecting healthy cells, makes it a promising candidate for cancer treatment .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been identified
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-N-methylethanamine typically involves the reaction of 3-methoxyphenol with an appropriate amine under controlled conditions. One common method includes the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere by heating the mixture at 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as palladium or copper can improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly employed.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Methoxyphenoxy)-N-methylethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a methoxyphenyl group but differs in its overall structure and applications.
m-Aryloxy Phenols: Similar in having an aryloxy group but differ in their specific functional groups and reactivity.
Uniqueness
2-(3-Methoxyphenoxy)-N-methylethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-methylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-6-7-13-10-5-3-4-9(8-10)12-2/h3-5,8,11H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHBTUHIYEAQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591545 | |
Record name | 2-(3-Methoxyphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120998-52-9 | |
Record name | 2-(3-Methoxyphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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